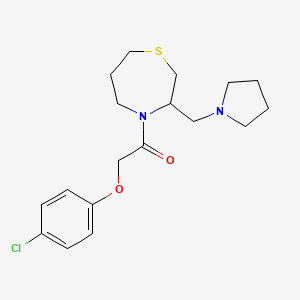

2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

CAS No.: 1421508-97-5

Cat. No.: VC7202443

Molecular Formula: C18H25ClN2O2S

Molecular Weight: 368.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421508-97-5 |

|---|---|

| Molecular Formula | C18H25ClN2O2S |

| Molecular Weight | 368.92 |

| IUPAC Name | 2-(4-chlorophenoxy)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |

| Standard InChI | InChI=1S/C18H25ClN2O2S/c19-15-4-6-17(7-5-15)23-13-18(22)21-10-3-11-24-14-16(21)12-20-8-1-2-9-20/h4-7,16H,1-3,8-14H2 |

| Standard InChI Key | BBSKQZDJDRBUQO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2CSCCCN2C(=O)COC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity

IUPAC Name: 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Molecular Formula: C15H21ClN2O2S

Molecular Weight: Approximately 328.86 g/mol

Chemical Structure:

-

The compound consists of a chlorophenoxy group attached to an ethanone backbone.

-

It contains a 1,4-thiazepane ring substituted with a pyrrolidinylmethyl group.

Synthesis Pathway

The synthesis of 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves multi-step organic reactions:

-

Formation of the Thiazepane Ring:

-

A precursor containing sulfur and nitrogen atoms is cyclized to form the 1,4-thiazepane ring.

-

-

Substitution with Pyrrolidine:

-

The thiazepane ring is functionalized with a pyrrolidinylmethyl group via nucleophilic substitution.

-

-

Attachment of Chlorophenoxy Group:

-

The chlorophenoxy moiety is introduced through etherification or similar coupling reactions.

-

Each step may require catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Analytical Characterization

The compound can be characterized using the following techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

Confirms the molecular weight and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups through characteristic absorption bands.

-

-

High Performance Liquid Chromatography (HPLC):

-

Determines purity and retention time under specific chromatographic conditions.

-

Safety and Handling

| Parameter | Details |

|---|---|

| Toxicity | Data unavailable; use caution during handling |

| Safety Precautions | Use gloves, goggles, and work in a fume hood |

| Environmental Impact | Unknown; dispose according to regulations |

Research Gaps and Future Directions

Further research is required to fully understand the properties and applications of this compound:

-

In Vitro Studies:

-

Evaluate its pharmacokinetics and pharmacodynamics in biological systems.

-

-

Toxicological Profiling:

-

Assess acute and chronic toxicity levels in model organisms.

-

-

Structure-Activity Relationship (SAR):

-

Modify substituents to improve efficacy or reduce side effects for therapeutic use.

-

This detailed exploration provides a foundation for understanding the compound's potential but highlights the need for additional experimental data to unlock its full potential in scientific and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume